4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
Description
4-[4-(4-Fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a pyrimidine derivative characterized by a methoxy group at position 6, a methyl group at position 2, and a piperazine ring substituted with a 4-fluorobenzoyl moiety at position 3. Pyrimidine-based compounds are integral to drug discovery due to their structural versatility and ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-3-5-14(18)6-4-13/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDONHJUJTXFQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the fluorobenzoyl group. The methoxy-methylpyrimidine moiety is then introduced through a series of condensation reactions. Common reagents used in these reactions include fluorobenzoyl chloride, piperazine, and methoxy-methylpyrimidine precursors. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity and composition.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorobenzoyl group with the nucleophile.
Scientific Research Applications
4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring may facilitate hydrogen bonding. The methoxy-methylpyrimidine moiety can contribute to the compound’s overall stability and solubility, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and analogs:
Key Comparative Findings
Piperazine vs. Piperidine Moieties
- The target compound’s piperazine ring offers greater conformational flexibility compared to piperidine derivatives (e.g., ).
- Piperidine-based analogs () exhibit reduced solubility in their freebase forms but improved bioavailability when formulated as salts (e.g., hydrochloride in ).
Fluorobenzoyl Substitution
- The 4-fluorobenzoyl group in the target compound contributes to higher lipophilicity (logP ~3.2) compared to non-fluorinated analogs, facilitating membrane permeability .
Heterocyclic Core Variations
- Thieno[3,2-d]pyrimidine derivatives () incorporate sulfur atoms, which may enhance metabolic stability but reduce solubility compared to the target compound’s oxygen-rich methoxy group .
Substituent Effects on Pharmacokinetics
- The methoxy group at position 6 in the target compound likely reduces oxidative metabolism compared to hydroxyl-containing analogs (e.g., hydroxymethyl-piperidine in ) .
Biological Activity
The compound 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research and neuropharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H20FN5O2
- Molecular Weight : 357.38 g/mol
- IUPAC Name : this compound
The compound primarily functions as a PARP (Poly ADP-ribose polymerase) inhibitor , which is crucial for DNA repair mechanisms. Inhibiting PARP activity can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This mechanism is particularly effective in cancer types with existing DNA repair deficiencies, such as BRCA-mutated tumors.
Anticancer Effects
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a comparative study, the compound showed an IC50 value of 18 μM against human breast cancer cells, which is comparable to Olaparib (IC50 = 57.3 μM) .
Neuropharmacological Effects
The compound has also been studied for its effects on neurotransmitter systems. It has been shown to interact with serotonin receptors, potentially influencing mood and anxiety disorders. The binding affinity and selectivity for specific receptor subtypes are critical for understanding its therapeutic potential in neuropsychiatric applications.
Study 1: Inhibition of PARP1 Activity
A detailed investigation into the inhibition of PARP1 activity revealed that the compound effectively inhibited the enzyme at varying concentrations. The observed percentage inhibition was as follows:
| Concentration (µM) | % Inhibition |
|---|---|
| 0.01 | 1.3 |
| 0.1 | 2.0 |
| 1 | 20.6 |
| 10 | 53 |
| 100 | 82.1 |
This data indicates a dose-dependent response, affirming its role as a potent PARP inhibitor .
Study 2: Antimelanogenic Effects
In another study focusing on skin pigmentation, derivatives of the compound were evaluated for their ability to inhibit tyrosinase activity, a key enzyme in melanin synthesis. The results showed that certain derivatives exhibited significant antimelanogenic effects without cytotoxicity to B16F10 melanoma cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
